molecular formula C20H28N4O3S B5258184 N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5258184
M. Wt: 404.5 g/mol
InChI Key: IASMXZCVTNSKDU-UHFFFAOYSA-N
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Description

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing substance, followed by cyclization. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Chlorine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(6-ethoxy-1,3-benzothiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-4-23(5-2)20(26)24-11-9-14(10-12-24)18(25)22-19-21-16-8-7-15(27-6-3)13-17(16)28-19/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASMXZCVTNSKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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